N'-[(E)-(4-butoxyphenyl)methylidene]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbohydrazide
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Overview
Description
Preparation Methods
The synthesis of N’-[(E)-(4-BUTOXYPHENYL)METHYLIDENE]-3-(2,2-DICHLOROETHENYL)-2,2-DIMETHYLCYCLOPROPANE-1-CARBOHYDRAZIDE typically involves the reaction of appropriate substituted hydrazines or hydrazides with aldehydes or ketones. The reaction is usually carried out in solvents such as ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, or a mixture of ethanol and glacial acetic acid . The reaction conditions, including temperature and reaction time, can vary depending on the specific reagents used.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
N’-[(E)-(4-BUTOXYPHENYL)METHYLIDENE]-3-(2,2-DICHLOROETHENYL)-2,2-DIMETHYLCYCLOPROPANE-1-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: It is used in the synthesis of various coordination compounds and as a ligand in transition metal complexes.
Medicine: It is explored for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-BUTOXYPHENYL)METHYLIDENE]-3-(2,2-DICHLOROETHENYL)-2,2-DIMETHYLCYCLOPROPANE-1-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound forms stable complexes with transition metal ions, which can influence various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to N’-[(E)-(4-BUTOXYPHENYL)METHYLIDENE]-3-(2,2-DICHLOROETHENYL)-2,2-DIMETHYLCYCLOPROPANE-1-CARBOHYDRAZIDE include other Schiff base hydrazones such as:
- N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
- N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE These compounds share similar structural features but differ in their specific substituents, which can influence their chemical properties and applications. The uniqueness of N’-[(E)-(4-BUTOXYPHENYL)METHYLIDENE]-3-(2,2-DICHLOROETHENYL)-2,2-DIMETHYLCYCLOPROPANE-1-CARBOHYDRAZIDE lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H24Cl2N2O2 |
---|---|
Molecular Weight |
383.3 g/mol |
IUPAC Name |
N-[(E)-(4-butoxyphenyl)methylideneamino]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C19H24Cl2N2O2/c1-4-5-10-25-14-8-6-13(7-9-14)12-22-23-18(24)17-15(11-16(20)21)19(17,2)3/h6-9,11-12,15,17H,4-5,10H2,1-3H3,(H,23,24)/b22-12+ |
InChI Key |
KXUSQCFFGLQWAM-WSDLNYQXSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2C(C2(C)C)C=C(Cl)Cl |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NNC(=O)C2C(C2(C)C)C=C(Cl)Cl |
Origin of Product |
United States |
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